Cas no 27715-42-0 (Naphthalene,1,2-diiodo-)

Naphthalene,1,2-diiodo- 化学的及び物理的性質
名前と識別子
-
- Naphthalene,1,2-diiodo-
- 1,2-Diiodonaphthalene
- 1,2-Diiod-naphthalin
- 1,2-diiodoacetylene
- 1,2-diiodo-naphthalene
- 1,2-Dijod-naphthalin
- AC1L1UOC
- acetylene diiodide
- Acetylene, diiodo-
- AG-G-29473
- CTK3I9458
- Diiodacetylen
- diiodo-acetylene
- di-iodoacetylene
- DIIODOACETYLENE
- Diiodoacetylene [Forbidden]
- diiodoethyne
- diiodonaphthalene
- IC.equiv.CI
- 27715-42-0
- SCHEMBL1298247
- KUC100637N
- AKOS015966209
- Dijodnaphthalin
-
- MDL: MFCD09032181
- インチ: InChI=1S/C10H6I2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
- InChIKey: UYHYZAYIQAVJCN-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC2=CC=CC=C2C=1I
計算された属性
- せいみつぶんしりょう: 379.85498
- どういたいしつりょう: 379.85590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- PSA: 0
Naphthalene,1,2-diiodo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219003536-1g |
1,2-Diiodonaphthalene |
27715-42-0 | 98% | 1g |
$1668.15 | 2023-09-02 | |
Alichem | A219003536-250mg |
1,2-Diiodonaphthalene |
27715-42-0 | 98% | 250mg |
$686.80 | 2023-09-02 | |
Alichem | A219003536-500mg |
1,2-Diiodonaphthalene |
27715-42-0 | 98% | 500mg |
$1019.20 | 2023-09-02 | |
eNovation Chemicals LLC | Y1105148-5g |
1,2-diiodonaphthalene |
27715-42-0 | 95% | 5g |
$2000 | 2024-07-23 | |
eNovation Chemicals LLC | Y1105148-5g |
1,2-diiodonaphthalene |
27715-42-0 | 95% | 5g |
$2000 | 2025-02-20 | |
eNovation Chemicals LLC | Y1105148-5g |
1,2-diiodonaphthalene |
27715-42-0 | 95% | 5g |
$2000 | 2025-02-22 |
Naphthalene,1,2-diiodo- 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
Naphthalene,1,2-diiodo-に関する追加情報
Naphthalene,1,2-diiodo-: A Versatile Intermediate in Modern Chemical Synthesis and Medicinal Chemistry
Naphthalene,1,2-diiodo- (CAS No. 27715-42-0) is a significant heterocyclic compound that has garnered considerable attention in the fields of organic synthesis, pharmaceutical development, and materials science. Its unique structural features, characterized by the presence of two iodine atoms at the 1 and 2 positions of the naphthalene ring, make it a highly reactive intermediate. This reactivity has enabled its extensive utilization in various synthetic transformations, particularly in cross-coupling reactions and as a precursor for more complex molecular architectures.
The compound's molecular structure consists of a fused pair of benzene rings with iodine substituents at specific positions. This configuration imparts distinct electronic properties, making it an attractive candidate for applications in catalysis and medicinal chemistry. The iodine atoms serve as excellent leaving groups in nucleophilic substitution reactions, facilitating the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.
In recent years, Naphthalene,1,2-diiodo- has been extensively studied for its potential in drug discovery. Its ability to undergo selective functionalization has allowed researchers to develop novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer metabolism. The introduction of iodine atoms at the 1 and 2 positions enhances the compound's solubility and bioavailability, making it a promising scaffold for pharmaceutical applications.
Moreover, the compound's role in materials science cannot be overstated. Its aromatic structure and halogenation pattern make it an ideal candidate for designing organic semiconductors and liquid crystals. Researchers have leveraged its reactivity to create novel materials with enhanced electronic properties, which are crucial for the development of advanced optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The synthesis of Naphthalene,1,2-diiodo- typically involves the iodination of naphthalene using strong oxidizing agents like iodine monochloride or N-iodosuccinimide (NIS). These reactions are often conducted under controlled conditions to ensure high selectivity and yield. The resulting product can then be further functionalized through various chemical transformations to produce more complex molecules with tailored properties.
Recent advancements in synthetic methodologies have further expanded the utility of Naphthalene,1,2-diiodo-. For example, photochemical techniques have been employed to achieve regioselective iodination of naphthalene derivatives, allowing for the precise placement of iodine atoms at desired positions on the aromatic ring. This precision has opened new avenues for the development of structurally diverse compounds with unique biological activities.
The compound's versatility also extends to its application in polymer chemistry. By incorporating Naphthalene,1,2-diiodo- into polymer backbones or side chains, researchers have developed materials with enhanced thermal stability and mechanical strength. These polymers find applications in high-performance coatings and adhesives where durability is paramount.
In conclusion, Naphthalene,1,2-diiodo- (CAS No. 27715-42-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on pharmaceuticals, materials science, and polymer chemistry. As research continues to uncover new methodologies and applications for this compound, its importance is only set to grow in the coming years.
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